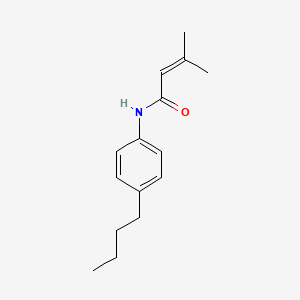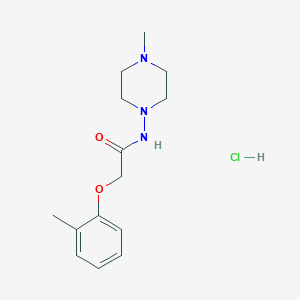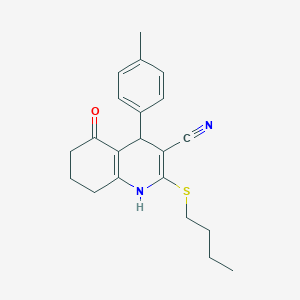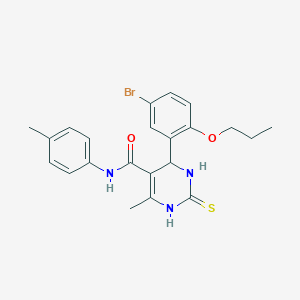![molecular formula C17H19NO5 B4062337 9,9-dimethyl-8-(3-nitrophenyl)-7-oxaspiro[4.5]decane-6,10-dione](/img/structure/B4062337.png)
9,9-dimethyl-8-(3-nitrophenyl)-7-oxaspiro[4.5]decane-6,10-dione
Descripción general
Descripción
9,9-dimethyl-8-(3-nitrophenyl)-7-oxaspiro[4.5]decane-6,10-dione is a useful research compound. Its molecular formula is C17H19NO5 and its molecular weight is 317.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 317.12632271 g/mol and the complexity rating of the compound is 530. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Research has focused on synthesizing oxaspirocyclic compounds and analyzing their crystal structures. For example, Jiang and Zeng (2016) synthesized two new oxaspirocyclic compounds and determined their structures through X-ray crystallography. Their work provides insights into the molecular geometry, intramolecular hydrogen bonds, and π···π stacking interactions observed in these compounds (Jiang & Zeng, 2016).
Reactivity and Application in Organic Synthesis
Another area of interest is the enhanced reactivity of spirocyclic compounds in organic synthesis. Rashevskii et al. (2020) discussed the enhanced reactivity of 8-oxa-1,4-dithiaspiro[4.5]decane-7,9-dione in the Castagnoli-Cushman reaction with imines, showcasing the broad substrate scope and potential applications of these compounds in organic synthesis (Rashevskii et al., 2020).
Spectral Studies and Fluorescence
Zeng and Wang (2018) reported on the synthesis of oxaspirocyclic compounds and their spectral studies, including fluorescence spectra. This research highlights the potential applications of these compounds in materials science, particularly in fluorescence-based applications (Zeng & Wang, 2018).
Corrosion Inhibition
Spirocyclic compounds have also been explored for their corrosion inhibition properties. Chafiq et al. (2020) synthesized new spirocyclopropane derivatives and evaluated their performance as corrosion inhibitors for mild steel in acidic media. Their study demonstrates the effectiveness of these compounds as environmentally friendly corrosion inhibitors (Chafiq et al., 2020).
Antimicrobial Applications
Finally, N-halamine-coated cotton, synthesized using N-halamine precursors related to spirocyclic compounds, has been studied for its antimicrobial and detoxification applications. This research indicates the potential use of these compounds in creating antimicrobial surfaces and materials (Ren et al., 2009).
Propiedades
IUPAC Name |
9,9-dimethyl-8-(3-nitrophenyl)-7-oxaspiro[4.5]decane-6,10-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5/c1-16(2)13(11-6-5-7-12(10-11)18(21)22)23-15(20)17(14(16)19)8-3-4-9-17/h5-7,10,13H,3-4,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIFOVKFCBXVTHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OC(=O)C2(C1=O)CCCC2)C3=CC(=CC=C3)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-[3-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B4062263.png)
![ethyl 1-[(5-acetyl-3-thienyl)carbonyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B4062265.png)

![5-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-nitro-N-(tetrahydro-2-furanylmethyl)aniline](/img/structure/B4062281.png)
![6-{[2-(benzylamino)-2-oxoethyl]thio}-5-cyano-2-methyl-N,4-diphenyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4062284.png)
![1-{2-[(2-benzoyl-4-nitrophenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide](/img/structure/B4062293.png)


![methyl 2-({[5-cyano-4-(2-furyl)-2-methyl-6-({2-[(4-methylphenyl)amino]-2-oxoethyl}thio)-1,4-dihydro-3-pyridinyl]carbonyl}amino)benzoate](/img/structure/B4062314.png)
![4-[5-(4-nitrophenyl)-2-furyl]-N-phenyl-1,3-thiazol-2-amine hydrobromide](/img/structure/B4062321.png)
![ethyl 4-({[1-(4-biphenylylcarbonyl)-4-piperidinyl]carbonyl}amino)benzoate](/img/structure/B4062332.png)
![{1-[3-(1H-indol-3-yl)propanoyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinyl}methanol](/img/structure/B4062338.png)


